Centchroman
Overview
Description
A non-steroidal anti-fertility agent with anti-hormonal properties.
Scientific Research Applications
Anticancer Potential
- Head and Neck Cancer: Centchroman exhibited anti-proliferative effects in head and neck squamous cell carcinoma cells by inhibiting cell proliferation, inducing apoptosis, and altering proteins associated with cell cycle regulation and DNA damage. It also showed activity against a variety of non-head and neck squamous cell carcinoma lines, suggesting broader anticancer potential (Srivastava et al., 2011).
- Breast Cancer: Studies have indicated that Centchroman can induce G0/G1 arrest and caspase-dependent apoptosis in both estrogen receptor-positive and negative human breast cancer cells. It mediates these effects through mitochondrial membrane depolarization (Nigam et al., 2008).
Immune System Impact
- Centchroman was found to increase humoral immunity, as evidenced by increased levels of serum immunoglobulins and prevention of mortality induced by bovine Pasteurella multocida in mice. However, it did not show significant effects on cell-mediated immunity (Thomas et al., 2007).
Cardiovascular Benefits
- A study showed that Centchroman might have cardiovascular benefits. It did not alter thyroid hormone concentrations significantly, suggesting no adverse effect on thyroid function. The drug also possessed anti-peroxidative properties, as seen in its reduction of lipid peroxidation in various tissues (Jatwa & Kar, 2007).
Therapeutic Applications
- Centchroman has shown efficacy in the treatment of disorders like mastalgia and fibroadenoma, offering a non-steroidal alternative for these conditions. It has been reported to provide significant relief in mastalgia and showed varying degrees of effectiveness in the regression of fibroadenoma (Dhar & Srivastava, 2007).
Effectiveness in Contraception
- A study on Centchroman users highlighted its contraceptive benefits, with a low Pearl index indicating effective pregnancy prevention. The study also noted minimal side effects and high continuation rates among users (Doke & Kamda, 2019).
properties
IUPAC Name |
1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEUAXYWNKYKPL-URLMMPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046844 | |
Record name | Ormeloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Centchroman | |
CAS RN |
31477-60-8, 78994-25-9 | |
Record name | Ormeloxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ormeloxifene, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ormeloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORMELOXIFENE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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